molecular formula C7H6BrN3 B577832 7-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 1357945-44-8

7-Bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B577832
CAS No.: 1357945-44-8
M. Wt: 212.05
InChI Key: YYZDRTPQVBZADT-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 1357945-44-8) is a versatile chemical scaffold and a privileged structure in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its primary research value lies in anticancer drug discovery, where derivatives of the imidazo[1,2-a]pyridine core have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma, breast, and ovarian cancers . These compounds are frequently explored as kinase inhibitors and can modulate critical signaling pathways. For instance, related novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing the NF-κB and STAT3 signaling pathways, which control the expression of genes involved in cell survival, proliferation, and inflammation . The bromine substituent at the 7-position offers a reactive site for further functionalization via cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies . It is commonly employed in the preparation of antitumor, antiviral, and anti-inflammatory agents . The imidazo[1,2-a]pyridine scaffold is also investigated in central nervous system (CNS) drug discovery due to its favorable physicochemical properties. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDRTPQVBZADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858596
Record name 7-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-44-8
Record name 7-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromoimidazo 1,2 a Pyridin 8 Amine and Analogs

Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction

The formation of the fused imidazo[1,2-a]pyridine ring system is the cornerstone of the synthesis of 7-Bromoimidazo[1,2-a]pyridin-8-amine. Several classical and modern synthetic methodologies can be employed for this purpose.

Condensation Reactions with 2-Aminopyridine (B139424) Derivatives

One of the most prevalent and versatile methods for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with a suitable C2 synthon, typically an α-halo carbonyl compound or its equivalent. researchgate.netorganic-chemistry.orgnanobioletters.comresearchgate.netrsc.org

The reaction of a 2-aminopyridine derivative with an α-halo ketone or α-halo aldehyde, often referred to as the Chichibabin reaction, is a widely adopted strategy. researchgate.netnanobioletters.com This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. For instance, the reaction of 2-aminopyridines with phenacyl bromides is a classic method for synthesizing 2-phenyl-substituted imidazo[1,2-a]pyridines. nanobioletters.com A variety of catalysts, including copper silicate, have been employed to facilitate this transformation under milder conditions and with improved yields. nanobioletters.com

A direct and relevant example is the synthesis of 6-Bromo-8-amino-imidazo[1,2-a]pyridine, which was achieved by heating a mixture of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (B151913) in the presence of sodium bicarbonate in ethanol. nih.gov This methodology provides a strong precedent for the synthesis of the target compound, this compound, by utilizing the corresponding 4-bromo-2,3-diaminopyridine as the starting material.

Similarly, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been accomplished through the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net This further illustrates the utility of appropriately substituted 2-aminopyridines for the construction of functionalized imidazo[1,2-a]pyridines.

Starting 2-Aminopyridineα-Halo Carbonyl CompoundProductReference
5-Bromo-2,3-diaminopyridineChloroacetaldehyde6-Bromo-8-amino-imidazo[1,2-a]pyridine nih.gov
2-Aminopyridin-3-olBromopyruvic acid8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid researchgate.net
2-AminopyridineSubstituted Phenacyl BromideSubstituted 2-Phenylimidazo[1,2-a]pyridine nanobioletters.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from simple starting materials. rsc.orgmdpi.com The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction is typically catalyzed by an acid and allows for the introduction of diverse substituents at various positions of the imidazo[1,2-a]pyridine core.

For instance, p-toluenesulfonic acid has been shown to effectively catalyze the one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide at room temperature. researchgate.net This approach provides a rapid and efficient entry to a library of 3-amino-substituted analogs.

Reaction TypeComponentsCatalystProduct TypeReference
Groebke-Blackburn-Bienaymé2-Aminoazine, Aldehyde, IsocyanideAcid (e.g., p-TsOH)3-Aminoimidazo[1,2-a]pyridines mdpi.comresearchgate.net

Ring-Closure Methods Involving Intramolecular Cyclization

While less common for the specific target compound, intramolecular cyclization strategies can also be envisioned for the construction of the imidazo[1,2-a]pyridine core. These methods typically involve the formation of a suitably functionalized pyridine precursor that can undergo a ring-closing reaction to form the fused imidazole (B134444) ring.

Introduction of Bromine and Amino Moieties via Precursor Functionalization

An alternative and powerful strategy involves the initial construction of the imidazo[1,2-a]pyridine core, followed by the sequential or directed introduction of the bromine and amino groups onto the pre-formed bicyclic system.

Utilization of Brominated Pyridine Starting Materials

The use of a brominated 2-aminopyridine derivative as a starting material is a logical and frequently employed approach to introduce a bromine atom at a specific position on the final imidazo[1,2-a]pyridine product. researchgate.net

A key synthetic route towards a related compound, 3-bromo-7-aminoimidazo[1,2-a]pyridine, involves the initial synthesis of 3-bromo-7-nitroimidazo[1,2-a]pyridine. This intermediate can then undergo reduction of the nitro group to an amino group using standard reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides. This two-step process of nitration followed by reduction is a classic and reliable method for introducing an amino group onto an aromatic ring.

The synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine has also been reported, highlighting the feasibility of constructing nitro-bromo substituted imidazo[1,2-a]pyridines. nih.gov By analogy, the synthesis of this compound could be envisioned through a similar pathway, starting with the appropriate brominated and nitrated 2-aminopyridine precursor, followed by cyclization and subsequent reduction of the nitro group.

The synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) is a known process, which can then be reduced to 2,3-diamino-5-bromopyridine. orgsyn.org This diaminopyridine is a direct precursor for the synthesis of 6-bromo-8-amino-imidazo[1,2-a]pyridine via condensation with an appropriate C2 synthon. nih.gov This underscores the importance of strategically functionalized pyridine starting materials in achieving the desired substitution pattern on the final imidazo[1,2-a]pyridine product.

PrecursorReactionProductReference
3-Bromo-7-nitroimidazo[1,2-a]pyridineReduction (e.g., H2/Pd)3-Bromo-7-aminoimidazo[1,2-a]pyridine
2-Amino-5-bromo-3-nitropyridineReduction2,3-Diamino-5-bromopyridine orgsyn.org
5-Bromo-2,3-diaminopyridineCondensation with Chloroacetaldehyde6-Bromo-8-amino-imidazo[1,2-a]pyridine nih.gov

Direct Halogenation Strategies on Imidazo[1,2-a]pyridine Systems

Direct halogenation of the pre-formed imidazo[1,2-a]pyridine scaffold is a primary strategy for introducing halogen atoms like bromine. This C-H functionalization can be achieved using various halogenating agents and conditions, with regioselectivity being a key challenge. The electron-rich nature of the imidazo[1,2-a]pyridine system facilitates electrophilic substitution, typically at the C3 position, but substitution on the pyridine ring is also achievable.

Common brominating agents such as N-bromosuccinimide (NBS) are frequently employed. Other methods include the use of potassium persulfate (K₂S₂O₈) to mediate halogenation with sodium halides, providing a route to introduce bromine or chlorine onto the imidazo[1,2-a]pyridine core acs.org. Furthermore, advancements in green chemistry have introduced techniques like ultrasound-assisted iodination, which, while demonstrated for iodine, suggests potential for other halogens via similar C-H functionalization mechanisms acs.org. These methods offer pathways to halogenated imidazo[1,2-a]pyridines, which are crucial intermediates for further derivatization.

Table 1: Examples of Direct Halogenation Reagents for Imidazo[1,2-a]pyridine Systems

Reagent/System Halogen Target Position Reference
N-Bromosuccinimide (NBS) Bromine C3 researchgate.net
K₂S₂O₈ / NaBr Bromine C3 acs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a pivotal role in the synthesis and functionalization of the imidazo[1,2-a]pyridine nucleus, offering efficient and selective transformations.

Palladium-Catalyzed Cross-Coupling Strategies for C-Br Bond Formation or Functionalization

Palladium catalysis is a cornerstone for the functionalization of bromo-substituted imidazo[1,2-a]pyridines. These compounds serve as versatile substrates in a multitude of cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and phosphorus substituents. For instance, palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines has been successfully used to synthesize carboxamide derivatives at the C6 or C8 positions, a reaction directly applicable to their bromo-counterparts mdpi.com. This highlights the utility of the C-Br bond as a handle for molecular elaboration.

The reaction of aryl bromides with acylphosphines, catalyzed by palladium complexes, to form trivalent phosphines is another example of the synthetic potential unlocked by the C-Br bond organic-chemistry.org. Mechanistic studies often point to an oxidative addition of the C-Br bond to the Pd(0) center as the initial step researchgate.net. These strategies are fundamental for building molecular complexity from bromo-imidazo[1,2-a]pyridine scaffolds.

Table 2: Palladium-Catalyzed Functionalization of Halo-Imidazo[1,2-a]pyridines

Reaction Type Substrate Catalyst System Product Type Reference
Aminocarbonylation 6- or 8-Iodo-imidazo[1,2-a]pyridine Heterogeneous Pd on supported ionic liquid Carboxamides mdpi.com
C-P Coupling Aryl Bromide Pd₂(dba)₃ / dppf or dppp Trivalent Phosphine (B1218219) organic-chemistry.org

Copper-Catalyzed Methodologies in Imidazo[1,2-a]pyridine Synthesis

Copper catalysts are extensively used for the de novo synthesis of the imidazo[1,2-a]pyridine ring system, often through one-pot, multi-component reactions. A prominent method involves the copper(I)-catalyzed reaction of 2-aminopyridines with nitroolefins, utilizing air as a green oxidant, to afford a variety of imidazo[1,2-a]pyridines in good yields nih.govorganic-chemistry.org. Optimization studies for this reaction identified CuBr as a highly effective catalyst organic-chemistry.org.

Another efficient copper-catalyzed, three-component reaction involves the cascade of 2-aminopyridines, sulfonyl azides, and terminal ynones to produce polysubstituted imidazo[1,2-a]pyridines rsc.org. Copper(I) iodide is also employed in Ullmann-type couplings for the N-arylation of the imidazo[1,2-a]pyridine core, demonstrating the versatility of copper in both ring formation and subsequent functionalization google.com. These methods provide direct access to the core structure, which can then be subjected to further modifications like halogenation.

Table 3: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Reaction Type Reactants Catalyst Key Features Reference(s)
Dehydrogenative Cyclization 2-Aminopyridines, Nitroolefins CuBr One-pot, uses air as oxidant nih.govorganic-chemistry.org
Three-Component Cascade 2-Aminopyridines, Sulfonyl Azides, Terminal Ynones Copper Catalyst One-pot, base-free rsc.org

Other Transition Metal-Mediated Transformations

Beyond palladium and copper, other transition metals such as iron have been utilized to catalyze the formation of imidazo[1,2-a]pyridines. Research has shown that iron(II) chloride (FeCl₂) can effectively catalyze a tandem coupling reaction between 2-aminopyridines and 2-methylnitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives bio-conferences.org.

In a related study focusing on the cascade reaction of 2-aminopyridines and nitroolefins, iron(III) chloride (FeCl₃) was identified as a superior Lewis acid catalyst compared to several others, including Cu(OTf)₂ bio-conferences.org. This demonstrates that iron catalysis offers a valuable and sometimes more effective alternative to more commonly used metals for the synthesis of the imidazo[1,2-a]pyridine skeleton.

Metal-Free and Green Chemistry Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign synthetic routes to imidazo[1,2-a]pyridines.

Solvent-Free and Catalyst-Free Cyclizations

A notable advancement in the synthesis of imidazo[1,2-a]pyridines is the development of protocols that proceed without the need for a catalyst or a solvent. One such method involves the reaction of 2-aminopyridines with α-bromo or α-chloro ketones at a moderate temperature of 60°C to form the heterocyclic product bio-conferences.org. This approach is notable for its operational simplicity and reduced environmental impact.

Another green strategy involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions. This method is exceptionally rapid, often reaching completion in minutes on a gram scale, and avoids the use of metal catalysts and undesirable organic solvents allfordrugs.comrsc.org. Additionally, solvent-free, one-pot processes have been developed for the synthesis of fused heterocyclic systems containing the imidazo[1,2-a]pyridine framework, typically requiring only thermal conditions to proceed researchgate.net. These protocols represent a significant step towards more sustainable chemical manufacturing.

Table 4: Comparison of Metal-Free and Green Synthetic Protocols

Method Reactants Conditions Key Advantage Reference(s)
Catalyst- & Solvent-Free Cyclization 2-Aminopyridines, α-Haloketones 60°C, neat No catalyst or solvent required bio-conferences.org
Aqueous Cycloisomerization N-Propargylpyridiniums NaOH, H₂O, ambient temp. Rapid, aqueous, metal-free allfordrugs.comrsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. For the synthesis of the imidazo[1,2-a]pyridine core, microwave irradiation significantly shortens reaction times compared to conventional heating.

A notable multicomponent approach involves the reaction of a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol, catalyzed by scandium triflate under microwave irradiation, to produce 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org This method is versatile, accommodating a wide range of aldehydes. bio-conferences.org Another efficient, solvent-free microwave-assisted method involves the reaction of N-phenacylpyridinium bromides with ammonium (B1175870) acetate (B1210297) to yield various imidazo[1,2-a]pyridines. organic-chemistry.org Additionally, mild and rapid protocols have been developed for synthesizing 3-carbaldehyde substituted imidazo[1,2-a]pyridines by condensing 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium under microwave heating. acs.org

Reaction TypeSubstratesCatalyst/ReagentsConditionsProduct TypeReference
Three-Component Condensation2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflateMethanol, Microwave3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
CyclizationN-Phenacylpyridinium bromides, Ammonium acetateNone (reagent-mediated)Solvent-free, MicrowaveImidazo[1,2-a]pyridines organic-chemistry.org
Condensation2-Aminopyridines, BromomalonaldehydeNoneEthanol-Water, Microwave3-Carbaldehyde-imidazo[1,2-a]pyridines acs.org

Aqueous Media Reactions

The use of water as a reaction solvent aligns with the principles of green chemistry, offering significant environmental and safety benefits. Several synthetic routes to imidazo[1,2-a]pyridines have been successfully adapted to aqueous conditions.

A rapid, metal-free, and efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, providing quantitative yields in minutes. mdpi.com This approach demonstrates a significant improvement in space-time-yield compared to traditional methods that often use undesirable organic solvents. mdpi.com Another green approach utilizes ultrasound assistance for the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system in water, which does not require a metal catalyst or a base. nih.gov Furthermore, complex imidazo[1,2-a]pyridine derivatives have been synthesized through five-component cascade reactions in a mixture of water and ethanol, highlighting the compatibility of aqueous systems with multicomponent strategies. researchgate.net

Reaction TypeSubstratesCatalyst/ReagentsConditionsProduct TypeReference
CycloisomerizationN-PropargylpyridiniumsNaOHWater, Ambient TemperatureImidazo[1,2-a]pyridines mdpi.com
C-H FunctionalizationKetones, 2-AminopyridinesKI / t-BuOOHWater, UltrasoundImidazo[1,2-a]pyridines nih.gov
Five-Component CascadeCyanoacetohydrazide, Acetophenone, Nitroethylene, DiaminesNoneWater/EthanolImidazo[1,2-a]pyridine-6-carbohydrazides researchgate.net
Three-Component Coupling2-Aminopyridine, Acetophenones, DimedoneMolecular IodineWater, UltrasonicationImidazo[1,2-a]pyridin-3-yl derivatives nih.gov

Regioselectivity and Chemoselectivity in the Synthesis of Substituted Imidazo[1,2-a]pyridines

The synthesis of specifically substituted analogs like this compound requires precise control over the position of functionalization on the heterocyclic core. This involves understanding and manipulating the inherent reactivity of the imidazo[1,2-a]pyridine ring system.

Control of Bromination Position

Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine nucleus is highly regioselective. The C3 position is the most nucleophilic and sterically accessible site, making it the preferred position for halogenation. This selectivity is rationalized by the stability of the cationic intermediate (Wheland intermediate) formed during the reaction; attack at C3 allows the six-membered pyridine ring to maintain its aromaticity. stackexchange.com

Direct bromination of the parent imidazo[1,2-a]pyridine with reagents such as N-Bromosuccinimide (NBS) or bromine typically yields the 3-bromo derivative. Methodologies have been developed to achieve high efficiency and regioselectivity for C3-bromination using sources like carbon tetrabromide (CBr₄) promoted by NaOH or sodium bromite (B1237846) (NaBrO₂) under acidic conditions. rsc.orgnih.gov

To achieve bromination at other positions (C5, C6, C7, or C8), the substitution pattern must be directed by the choice of the starting 2-aminopyridine. For the synthesis of a 7-bromo-substituted imidazo[1,2-a]pyridine, the required precursor is a 4-bromo-2-aminopyridine. The subsequent cyclization reaction then establishes the bromo-substituent at the desired C7 position of the final fused heterocyclic system.

Brominating AgentPromoter/ConditionsPosition of BrominationKey FeatureReference
CBr₄NaOHC3High efficiency and regioselectivity rsc.org
NaBrO₂Acidic (e.g., HCl), DMF, 60°CC3Transition-metal-free nih.gov
N-Bromosuccinimide (NBS)Various solvents (e.g., CHCl₃, CCl₄)C3Common and effective reagent nih.gov
Pre-substituted 2-aminopyridineCyclization (e.g., with α-haloketone)C5, C6, C7, C8Regiocontrol dictated by starting materialGeneral Principle

Selective Amination Strategies

The introduction of an amino group, particularly at the C8 position to form a structure like this compound, presents a synthetic challenge that is typically addressed through indirect methods rather than direct C-H amination.

One of the most effective and widely used strategies is the reduction of a nitro group . This involves the synthesis of a 7-bromo-8-nitroimidazo[1,2-a]pyridine intermediate, followed by the chemical reduction of the nitro moiety to an amine. This transformation can be carried out with high efficiency using standard reducing systems, such as hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) in the presence of a palladium on carbon (Pd/C) catalyst. rsc.org This method is advantageous due to the accessibility of nitro-substituted precursors and the high yields of the resulting amines. rsc.org

Another powerful, though more complex, approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can form a C-N bond between a halo-substituted imidazo[1,2-a]pyridine and an amine source. While not specifically documented for the 8-amino substitution of this exact scaffold, the methodology is broadly applicable to aryl and heteroaryl halides. nih.govresearchgate.netacs.org It would theoretically allow for the coupling of an amine or an ammonia (B1221849) equivalent to an 8-halo-7-bromo-imidazo[1,2-a]pyridine, requiring a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a base. acs.org

A third potential route is Nucleophilic Aromatic Substitution (SNA) . This strategy requires a highly electron-deficient ring system to facilitate the attack of a nucleophile. The presence of a strong electron-withdrawing group, such as a nitro group, can activate a halide at a nearby position for substitution. For instance, studies have shown that a bromine atom at the C8 position of a 3-nitroimidazo[1,2-a]pyridine (B1296164) can be displaced by sulfur nucleophiles, suggesting that amination via SNAr could be feasible under specific conditions. nih.govyoutube.com

StrategyPrecursor RequiredKey ReagentsDescriptionReference
Nitro Group Reduction7-Bromo-8-nitroimidazo[1,2-a]pyridineH₂N-NH₂, Pd/CA reliable and high-yielding method for converting a nitro group to a primary amine. rsc.org
Buchwald-Hartwig Amination7-Bromo-8-haloimidazo[1,2-a]pyridinePd catalyst, phosphine ligand, base, amine sourceA versatile cross-coupling method for C-N bond formation on heteroaryl halides. nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr)Activated 7-Bromo-8-haloimidazo[1,2-a]pyridineAmine nucleophile, activating group (e.g., -NO₂)Displacement of a halide by an amine, requires electronic activation of the ring. nih.govyoutube.com

Chemical Reactivity and Transformation of 7 Bromoimidazo 1,2 a Pyridin 8 Amine

Transformations Involving the Bromo Moiety

The carbon-bromine bond at the C-7 position is a primary site for introducing molecular diversity through various synthetic transformations, including substitution and transition-metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine (B132010) ring is a feasible but challenging transformation. The reaction proceeds via an addition-elimination mechanism, and its rate is heavily influenced by the electronic nature of the ring and the leaving group. soton.ac.uk For SNAr reactions on halo-pyridines, the typical order of leaving group ability is F > Cl ≈ Br > I when the initial nucleophilic attack is the rate-determining step. libretexts.org The presence of the electron-donating amino group at the adjacent C-8 position would generally be expected to decrease the electrophilicity of the C-7 carbon, making direct SNAr reactions less favorable compared to systems bearing electron-withdrawing groups.

While direct nucleophilic substitution on 7-Bromoimidazo[1,2-a]pyridin-8-amine is not extensively documented, studies on related structures suggest that under forcing conditions (e.g., high temperatures) with strong nucleophiles like alkoxides or amines, displacement of the bromide could be achieved. wikipedia.org However, such reactions often compete with other processes, and palladium-catalyzed methods are typically preferred for their higher efficiency and selectivity.

The bromo substituent at C-7 is an excellent coupling partner for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for forming carbon-carbon bonds in modern organic synthesis. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for creating biaryl and heteroaryl-aryl structures. researchgate.netlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The C-Br bond at the C-7 position of the imidazo[1,2-a]pyridine ring is reactive under these conditions. Research on related 7,8-dihalogenated imidazo[1,2-a]pyridines has shown that palladium-catalyzed coupling reactions proceed efficiently at the halogenated positions. researchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl groups.

Sonogashira Coupling: The Sonogashira coupling provides a direct route to alkynylated heterocycles by reacting a terminal alkyne with an aryl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgorganic-chemistry.orgwikipedia.org The reactivity trend for the halide is I > Br > Cl. wikipedia.org This reaction is well-tolerated by various functional groups and has been successfully applied to bromo-substituted nitrogen heterocycles. soton.ac.uk The coupling of terminal alkynes to the C-7 position of this compound would furnish 7-alkynyl-imidazo[1,2-a]pyridin-8-amine derivatives, which are valuable intermediates for further synthesis.

Table 1: Representative Palladium-Catalyzed Coupling Reactions on Bromo-Substituted Imidazo[1,2-a]Pyridine Analogues
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
Suzuki-Miyaura7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, MW 95 °C7-Chloro-8-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine94% researchgate.net
Sonogashira6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄, CuI, Et₃N, THF, rt3-Fluoro-6-(phenylethynyl)-2-cyanopyridine93% soton.ac.uk
Sonogashira2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C2-Amino-3-(phenylethynyl)pyridine78% chemicalbook.com
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 100 °C5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine89% mdpi.com

Selective reduction of the carbon-bromine bond, or hydrodebromination, to yield imidazo[1,2-a]pyridin-8-amine (B1317003) would typically be achieved through catalytic hydrogenation. Conditions often involve using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. A base, like sodium acetate (B1210297) or triethylamine, is frequently added to neutralize the hydrobromic acid byproduct. This transformation is generally efficient for aryl bromides. However, care must be taken to prevent reduction of the heterocyclic rings, which can sometimes occur under more forcing conditions. Alternative methods could include transfer hydrogenation using reagents like formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source.

Reactions of the Amino Moiety

The primary amino group at C-8 is a potent nucleophile and a key site for functionalization. It readily participates in reactions typical of aromatic amines, such as acylation and amidation, and can potentially undergo alkylation and arylation.

The 8-amino group of the imidazo[1,2-a]pyridine scaffold can be readily acylated to form the corresponding amides. This transformation is synthetically valuable as it not only introduces a new functional group but also modifies the electronic properties of the system. The resulting amide can serve as a powerful directing group for further functionalization of the molecule.

Recent studies have utilized 8-aminoimidazo[1,2-a]pyridine (AIP) as a bidentate directing group for palladium- and nickel-catalyzed C-H activation reactions. rsc.orgresearchgate.net The first step in these synthetic sequences is the acylation of the 8-amino group. This is typically achieved by reacting the amine with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine (B92270) or triethylamine, to afford the N-acylated product in high yield.

Table 2: Acylation of the 8-Amino Group of Imidazo[1,2-a]pyridine (AIP)
Amine SubstrateAcylating AgentBase/SolventProductYieldReference
8-Aminoimidazo[1,2-a]pyridineBenzoyl chloridePyridine, DCMN-(Imidazo[1,2-a]pyridin-8-yl)benzamide96% rsc.org
8-Aminoimidazo[1,2-a]pyridine2-Methylbenzoyl chloridePyridine, DCMN-(Imidazo[1,2-a]pyridin-8-yl)-2-methylbenzamide95% researchgate.net
8-Aminoimidazo[1,2-a]pyridineThiophene-2-carbonyl chloridePyridine, DCMN-(Imidazo[1,2-a]pyridin-8-yl)thiophene-2-carboxamide93% rsc.org
8-Aminoimidazo[1,2-a]pyridineAcetic anhydridePyridine, DCMN-(Imidazo[1,2-a]pyridin-8-yl)acetamide98% rsc.org

Alkylation: Direct N-alkylation of the 8-amino group can be accomplished using alkyl halides. However, these reactions are often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogens. nih.gov The reactivity of the newly formed secondary amine is often comparable to or greater than the starting primary amine, making control of the reaction challenging. To achieve selective mono-alkylation, reductive amination is a more reliable strategy. This would involve the condensation of this compound with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Arylation: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.org In this context, this compound could act as the amine component, coupling with a different aryl halide to produce a diarylamine derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.gov Given the success of Buchwald-Hartwig couplings on a wide variety of heterocyclic amines, it is expected that the 8-amino group would be a competent nucleophile for this transformation, allowing for the synthesis of N-aryl-7-bromoimidazo[1,2-a]pyridin-8-amines. researchgate.net

Formation of Iminium Ions and Related Intermediates

The presence of the 8-amino group on the imidazo[1,2-a]pyridine ring introduces the potential for the formation of iminium ions and related reactive intermediates. While direct studies on this compound are not extensively documented, the reactivity of related amino-heterocyclic systems provides valuable insights. For instance, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with aromatic amines leads to the formation of imine (Schiff base) derivatives. nih.gov This transformation proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

In the case of this compound, the primary amine at the C8 position can react with aldehydes or ketones to form the corresponding iminium ion. This process is typically acid-catalyzed, which facilitates the dehydration of the hemiaminal intermediate. The resulting iminium ion is a potent electrophile and can participate in various subsequent reactions, serving as a key intermediate in the synthesis of more complex molecular architectures.

Furthermore, the endocyclic nitrogen atoms of the imidazo[1,2-a]pyridine core can also be involved in the formation of charged intermediates, although the exocyclic amine is generally more nucleophilic and thus more likely to initiate such reactions. The electronic landscape of the molecule, influenced by the bromine atom at C7, will modulate the reactivity of these nitrogen centers.

Functionalization of the Imidazo[1,2-a]pyridine Ring System

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and methods for its functionalization are of significant interest. nanobioletters.com The presence of the bromo and amino groups on the this compound ring offers specific handles for further chemical modification.

C-H Functionalization Studies

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds, and the imidazo[1,2-a]pyridine ring is amenable to such transformations. researchgate.netrsc.org The electron-rich nature of the imidazole (B134444) part of the fused system makes the C3 position particularly susceptible to electrophilic attack and radical functionalization. researchgate.net Visible light-induced methods have been successfully employed for the C3-functionalization of various imidazo[1,2-a]pyridines, including arylation, thiolation, and alkylation. nih.gov

For this compound, the 8-amino group can act as a directing group in transition-metal-catalyzed C-H activation reactions. For example, 8-aminoimidazo[1,2-a]pyridine (AIP) has been utilized as a removable bidentate directing group for the palladium(II)-catalyzed ortho-C(sp²)–H arylation of the pyridine ring in aqueous media. rsc.org This suggests that the C7-position, already bearing a bromine atom, and the C6-position would be potential sites for directed C-H functionalization. The bromine atom at C7 can also be a site for cross-coupling reactions, providing an alternative route for functionalization.

The following table summarizes representative C-H functionalization reactions on the imidazo[1,2-a]pyridine scaffold, which can be considered analogous for the derivatization of this compound.

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
C3-TrifluoromethylationSodium triflinate, photoredox catalyst, visible lightC3 nih.gov
C3-AminoalkylationN-phenyltetrahydroisoquinoline, rose bengal, visible light, airC3 nih.gov
C5-AlkylationAlkyl N-hydroxyphthalimides, eosin (B541160) Y, visible lightC5 nih.gov
ortho-C(sp²)-H ArylationAryl halides, Pd(II) catalyst, 8-AIP directing groupC6/C7 rsc.org

Derivatization Strategies for Scaffold Diversification

Beyond C-H functionalization, the inherent functionalities of this compound provide multiple avenues for scaffold diversification. The Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction, is a powerful method for the one-pot synthesis of diverse 3-aminoimidazo[1,2-a]pyridines. mdpi.com This strategy could be adapted to further functionalize the amino group at the C8 position or to build upon the core scaffold.

Tandem reactions combining multicomponent reactions, such as the GBB and Ugi reactions, have been employed to create complex peptidomimetics containing the imidazo[1,2-a]pyridine core. researchgate.net This highlights the potential of using the amino group of this compound as a starting point for the construction of larger, biologically relevant molecules.

The bromine atom at the C7 position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups, at this position, further diversifying the chemical space around the core scaffold.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.

Reaction Pathway Elucidation for Cyclization Processes

The formation of the imidazo[1,2-a]pyridine ring itself is a cyclization process, typically achieved through the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nanobioletters.com In the context of this compound, further cyclization reactions can be envisaged. For instance, computational and experimental studies have investigated the tandem [8+2] cycloaddition and [2+6+2] dehydrogenation reactions between imidazo[1,2-a]pyridines and benzynes. dipc.orgresearchgate.net These reactions proceed through a high-energy [8+2] cycloadduct intermediate that rapidly aromatizes. dipc.org The presence of the amino and bromo substituents on the pyridine ring of this compound would be expected to influence the electronics and sterics of such cycloaddition reactions.

Understanding Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycles of cross-coupling reactions involving the C7-bromo substituent are well-established for a variety of aryl halides. In a typical palladium-catalyzed Suzuki coupling, the cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Similarly, the Chan-Evans-Lam (CEL) coupling, a copper-catalyzed C-N cross-coupling reaction, is relevant for the derivatization of the 8-amino group. nih.gov The mechanism of CEL coupling is still a subject of research but is thought to involve the coordination of the amine to the copper catalyst, followed by reaction with an arylboronic acid. The specific ligands on the copper center and the reaction conditions can significantly influence the efficiency of the catalytic cycle. nih.gov For this compound, the bidentate coordination potential of the 8-amino group and the adjacent pyridine nitrogen could play a significant role in the catalytic cycle of such cross-coupling reactions.

Radical Pathways in Functionalization Reactions of this compound

The exploration of radical pathways for the functionalization of the imidazo[1,2-a]pyridine scaffold has emerged as a powerful strategy for the synthesis of novel derivatives. rsc.org However, a review of the current scientific literature reveals a notable absence of specific studies on the radical functionalization of This compound . Research has predominantly centered on the broader class of imidazo[1,2-a]pyridines, providing a foundational understanding of their reactivity in radical-mediated transformations. rsc.orgrsc.org This section will, therefore, discuss the general principles of radical functionalization of the imidazo[1,2-a]pyridine system and extrapolate the potential reactivity of This compound based on the electronic influence of its substituents.

The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system, which generally favors electrophilic substitution. However, under radical conditions, the regioselectivity of functionalization is governed by the stability of the resulting radical intermediate. For the parent imidazo[1,2-a]pyridine, radical additions are most commonly observed at the C3 position, followed by the C5 position. The C3 position is particularly susceptible to radical attack due to the formation of a stabilized radical intermediate.

In the case of This compound , the electronic nature of the substituents on the pyridine ring is expected to significantly influence the regioselectivity of radical reactions. The 8-amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. Conversely, the 7-bromo group is an electron-withdrawing group through induction but can also participate in resonance. The interplay of these two substituents would likely modulate the reactivity of the entire heterocyclic system.

While specific experimental data on the radical functionalization of This compound is not available, studies on related substituted imidazo[1,2-a]pyridines offer valuable insights. For instance, the iodination of 7-bromo-2-phenylimidazo[1,2-a]pyridine (B6146774) has been shown to occur at the C3 position, although this particular reaction proceeds through an electrophilic substitution mechanism. nih.gov Nevertheless, it highlights the reactivity of the C3 position even in the presence of a deactivating bromo substituent on the pyridine ring.

Considering the general reactivity patterns, it can be hypothesized that radical functionalization of This compound would still preferentially occur at the C3 position of the imidazole ring. The electron-donating 8-amino group would further enhance the nucleophilicity of the ring system, potentially increasing its susceptibility to attack by electrophilic radicals.

Future research into the radical-mediated reactions of This compound would be beneficial to fully elucidate its reactivity and expand the synthetic toolbox for creating novel and diverse chemical entities based on this scaffold. Such studies could involve various radical generation methods, including the use of radical initiators, photoredox catalysis, or electrochemical approaches, with a range of radical precursors to explore different types of functionalization.

Advanced Spectroscopic and Structural Elucidation of 7 Bromoimidazo 1,2 a Pyridin 8 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Bromoimidazo[1,2-a]pyridin-8-amine, ¹H, ¹³C, and two-dimensional NMR techniques would be crucial for confirming its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the imidazopyridine core and the amine group. The aromatic region would likely show signals for H-2, H-3, H-5, and H-6. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The amino protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Based on data from related imidazo[1,2-a]pyridine (B132010) derivatives, the following table projects the expected ¹H NMR chemical shifts. nih.govmdpi.com

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-27.5 - 7.8d~1.5
H-37.2 - 7.5d~1.5
H-57.8 - 8.1d~1.0
H-66.8 - 7.1d~1.0
NH₂5.0 - 6.0br s-

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts would be influenced by the heteroatoms and substituents. The carbon atom attached to the bromine (C-7) would be significantly affected, and its signal could be identified by its characteristic chemical shift.

Projected ¹³C NMR chemical shifts based on known imidazo[1,2-a]pyridines are presented below. nih.govmdpi.com

Carbon Expected Chemical Shift (ppm)
C-2115 - 120
C-3110 - 115
C-5125 - 130
C-6110 - 115
C-795 - 105
C-8140 - 145
C-8a140 - 145
C-2'Not Applicable
C-3'Not Applicable

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-2 and H-3, and between H-5 and H-6, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₆BrN₃), the expected exact mass is approximately 210.9745 Da. nih.gov

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom and fragmentation of the imidazopyridine ring system.

Ion m/z (relative to Bromine Isotope) Identity
[M]⁺211/213Molecular Ion
[M-Br]⁺132Loss of Bromine
[M-HCN]⁺184/186Loss of Hydrogen Cyanide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic bands for the N-H and C-N bonds of the amine group, as well as vibrations from the aromatic rings.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (amine)3300 - 3500Symmetric and Asymmetric Stretching
C=N (imidazole)1630 - 1680Stretching
C=C (aromatic)1450 - 1600Stretching
C-N (amine)1250 - 1350Stretching
C-Br500 - 600Stretching

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While specific crystallographic data for this compound is not available, a detailed study of its isomer, 6-Bromoimidazo[1,2-a]pyridin-8-amine (B1287906), provides valuable insights into the likely solid-state structure. nih.gov

It is expected that this compound would also crystallize as a largely planar molecule. The imidazo[1,2-a]pyridine core is inherently planar. In the crystal lattice, intermolecular hydrogen bonding involving the amine group would be a dominant feature, likely forming dimers or extended networks with neighboring molecules. The bromine atom would also participate in intermolecular interactions, such as halogen bonding.

Chromatographic Methods for Purity Assessment and Isolation of Isomers

The structural complexity of this compound and the potential for the formation of impurities and isomers during its synthesis necessitate the use of high-resolution chromatographic techniques. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and automated flash chromatography are principal methods for both qualitative and quantitative analysis, as well as for preparative-scale purification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Estimation

Thin-Layer Chromatography is a fundamental and widely used technique for the rapid, qualitative monitoring of reaction progress and for preliminary purity assessment of this compound. Its simplicity, speed, and low cost make it an indispensable tool in the synthetic organic chemistry laboratory.

In a typical application, a small amount of the reaction mixture or the purified compound is spotted onto a TLC plate pre-coated with a stationary phase, most commonly silica (B1680970) gel 60 F254. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.

The choice of eluent is crucial for achieving good separation. For imidazo[1,2-a]pyridine derivatives, a common mobile phase system is a mixture of ethyl acetate and hexane. The polarity of this mixture can be adjusted to optimize the separation of the desired product from starting materials, by-products, and other impurities. After development, the separated spots are visualized, typically under UV light at 254 nm, where the fluorescent indicator in the silica gel allows for the observation of UV-active compounds as dark spots.

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. While the R_f value is characteristic for a given compound under specific conditions (stationary phase, mobile phase, temperature), it is primarily used for comparative purposes. For instance, the disappearance of starting material spots and the appearance of a new product spot on a TLC plate indicate the progression of a reaction. A single, well-defined spot for the final product suggests a high degree of purity.

Table 1: Illustrative TLC Parameters for Imidazo[1,2-a]Pyridine Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Ethyl acetate/Hexane (e.g., 30:70 v/v)
Visualization UV light (254 nm)
Analyte This compound
Expected R_f Range 0.2 - 0.5 (highly dependent on the exact mobile phase composition)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative purity assessment of pharmaceutical compounds and other high-purity chemicals, including this compound. It offers significantly higher resolution and sensitivity compared to TLC.

Reversed-phase HPLC is the most common mode used for the analysis of imidazo[1,2-a]pyridine derivatives. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

The purity of a sample of this compound is determined by injecting a solution of the compound into the HPLC system. The chromatogram obtained shows a series of peaks, with the area of each peak being proportional to the concentration of the corresponding component. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Conditions for Purity Analysis of Imidazo[1,2-a]Pyridine Analogs

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Preparative Chromatography for the Isolation of this compound

For the purification of this compound on a larger scale, preparative chromatography is employed. This can range from traditional column chromatography to more advanced automated flash chromatography and preparative HPLC.

Column Chromatography: This classic technique involves packing a glass column with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and a solvent system, often guided by prior TLC analysis, is passed through the column to elute the components at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Automated Flash Chromatography: This is a modern, more efficient version of column chromatography. It utilizes pre-packed columns and a pump to deliver the mobile phase at a higher flow rate, significantly reducing purification time. A gradient of solvents (e.g., an increasing proportion of ethyl acetate in hexane) is often used to achieve better separation of complex mixtures. The use of an in-line UV detector allows for the real-time monitoring of the eluting compounds and automated fraction collection. The development of a suitable gradient for flash chromatography can be guided by TLC data.

Preparative HPLC: For the highest purity requirements or for the separation of closely related isomers, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. While more expensive and complex than flash chromatography, preparative HPLC offers superior resolution.

Table 3: Example of a Flash Chromatography Gradient for Purification

Time (min)% Ethyl Acetate in Hexane
010
510
2560
3060

Isolation of Isomers

The synthesis of this compound can potentially lead to the formation of constitutional isomers, depending on the starting materials and reaction conditions. For instance, if the precursor pyridine (B92270) contains other reactive sites, positional isomers of the bromo and amino groups on the imidazo[1,2-a]pyridine core could be formed.

The separation of such isomers is a challenging task that often requires high-resolution chromatographic techniques. Preparative HPLC with optimized conditions is frequently the most effective method for isolating isomers. In some cases, chiral chromatography may be necessary if the compound exists as enantiomers, although this compound itself is not chiral. However, if chiral derivatives are synthesized, specialized chiral stationary phases (CSPs) would be required for their separation. The development of a successful isomer separation method often involves extensive screening of different columns and mobile phases to achieve adequate resolution.

Computational Chemistry and Theoretical Investigations of 7 Bromoimidazo 1,2 a Pyridin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic behavior of molecules. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, these calculations have been instrumental in rationalizing their chemical reactivity and photophysical properties.

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of medium-sized organic molecules due to its balance of accuracy and computational efficiency. nih.gov Studies on related imidazo[1,2-a]pyridinyl-chalcone series have utilized DFT, often with the B3LYP functional and a 6-311G(d) basis set, to determine parameters that describe global and local reactivity. scirp.org These studies show that the presence of electron-donating groups, such as the amino group in 7-Bromoimidazo[1,2-a]pyridin-8-amine, tends to enhance the nucleophilic character of the molecule. scirp.orgresearchgate.net Conversely, electron-withdrawing substituents, like halogens, render the imidazo[1,2-a]pyridine system more susceptible to nucleophilic attack. scirp.orgresearchgate.net

The reactivity of the imidazo[1,2-a]pyridine nucleus is influenced by its substituents. For instance, in imidazo[1,2-a]pyridinyl-chalcones, the C5 carbon of the imidazo[1,2-a]pyridine ring is often identified as a potential nucleophilic center. scirp.orgresearchgate.net DFT calculations are crucial for predicting such sites of reactivity.

Table 1: Representative Global Reactivity Descriptors for a Substituted Imidazo[1,2-a]pyridine Derivative (Illustrative Example)

Parameter Value (eV) Description
EHOMO -5.98 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.87 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.11 ELUMO - EHOMO
Ionization Potential (I) 5.98 -EHOMO
Electron Affinity (A) 1.87 -ELUMO
Electronegativity (χ) 3.93 (I + A) / 2
Hardness (η) 2.06 (I - A) / 2
Softness (S) 0.24 1 / (2η)
Electrophilicity Index (ω) 3.76 χ2 / (2η)

Note: Data is illustrative and based on general findings for imidazo[1,2-a]pyridine derivatives, not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons.

In studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, the energies of FMOs have been determined using DFT methods. nih.gov The HOMO is typically distributed over the electron-rich portions of the molecule, indicating the sites most prone to electrophilic attack. The LUMO, conversely, is localized on the electron-deficient areas, highlighting the sites susceptible to nucleophilic attack. For this compound, the amino group would be expected to significantly influence the energy and localization of the HOMO, while the bromo substituent would impact the LUMO.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. tandfonline.com It provides a detailed picture of the delocalization of electron density and the stabilizing interactions between filled and vacant orbitals.

Exploration of Potential Energy Surfaces for Reaction Pathways

The study of potential energy surfaces (PES) is critical for understanding the mechanisms of chemical reactions. By mapping the energy of a system as a function of the geometric coordinates of its atoms, researchers can identify transition states and intermediates, thereby elucidating reaction pathways and predicting reaction kinetics.

For imidazo[1,2-a]pyridine derivatives, PES explorations have been particularly insightful in studying processes like excited-state intramolecular proton transfer (ESIPT). tandfonline.com In these studies, the energy profile along the proton transfer coordinate is calculated to determine the energy barrier for the reaction. For a compound like this compound, PES calculations could be used to investigate the rotational barriers around the C-N bond of the amino group or to model its participation in intermolecular hydrogen bonding.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum, as well as other low-energy conformers. This is typically achieved through geometry optimization calculations, where the energy of the molecule is minimized with respect to its atomic coordinates.

For imidazo[1,2-a]pyridine systems, DFT methods are commonly used to obtain optimized ground-state geometries. nih.gov The planarity of the fused ring system is a key feature, though substituents can introduce steric strain that may lead to slight deviations from planarity. In the case of this compound, a key conformational feature would be the orientation of the amino group relative to the pyridine (B92270) ring and the adjacent bromine atom.

Spectroscopic Data Prediction and Validation with Experimental Results

Computational methods are widely used to predict various types of spectroscopic data, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical calculations of vibrational spectra, for example, have been used to analyze the H-bonding in HPIP-based dyes by comparing the computed frequencies with experimental IR data. tandfonline.com Similarly, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption and emission spectra, which has been applied to fine-tune the photophysical properties of imidazo[1,2-a]pyridine-based dyes. tandfonline.comresearchgate.net For this compound, computational prediction of its 1H and 13C NMR spectra would aid in the assignment of experimental signals, while TD-DFT calculations could predict its UV-Vis absorption maxima.

Topological Analysis of Electron Density (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF))

The topological analysis of electron density is a powerful computational tool used to visualize and understand the nature of chemical bonds and non-covalent interactions within a molecule. Key methods in this analysis include the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF).

The Reduced Density Gradient (RDG) is a method used to identify and characterize weak, non-covalent interactions. It is calculated based on the electron density (ρ) and its first derivative. Plots of RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density can reveal different types of interactions. Typically, these are color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). nih.gov

The Electron Localization Function (ELF) provides a measure of the localization of electrons in a molecule. dntb.gov.ua It helps to distinguish between covalent bonds, lone pairs, and the core electrons of atoms. ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A low value suggests delocalized electrons.

A theoretical study on 6-bromo-7-methylimidazo[1,2-a]pyridine (B47099) utilized Density Functional Theory (DFT) to perform topological analyses, including ELF, Localized Orbital Locator (LOL), and RDG, in different solvent phases. dntb.gov.ua The findings from these analyses offer a detailed picture of the electronic environment of the imidazo[1,2-a]pyridine scaffold.

Detailed Research Findings for 6-Bromo-7-methylimidazo[1,2-a]pyridine:

The study on 6-bromo-7-methylimidazo[1,2-a]pyridine revealed the following key insights from its topological analysis: dntb.gov.ua

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses were conducted to understand electron localization and Pauli repulsion within the molecule. The results from these studies help in identifying the regions of high electron density corresponding to covalent bonds and lone pairs, which is crucial for understanding the molecule's reactivity and stability. dntb.gov.ua

Reduced Density Gradient (RDG) Analysis: RDG analysis was employed to visualize and characterize the non-covalent interactions within the molecule in various solvent environments. This is particularly important for understanding how the molecule interacts with its surroundings. dntb.gov.ua

While specific numerical data tables for the RDG and ELF analyses of 6-bromo-7-methylimidazo[1,2-a]pyridine are not detailed in the abstract, the study confirms that these topological investigations were performed to elucidate the bonding and interaction characteristics of the molecule. dntb.gov.ua The HOMO-LUMO energy gap, a measure of chemical reactivity, was also calculated and found to be lowest in the gas phase (5.6486 eV), indicating higher reactivity in the absence of a solvent. dntb.gov.ua

The following interactive table summarizes the key computational analyses performed on the analog compound, 6-bromo-7-methylimidazo[1,2-a]pyridine, as reported in the literature. dntb.gov.ua

Computational AnalysisPurposeKey Findings for 6-Bromo-7-methylimidazo[1,2-a]pyridine
ELF and LOL To study electron localization and Pauli repulsion.These analyses provided insights into the bonding and electron pair localization within the molecule.
RDG Analysis To visualize and characterize non-covalent interactions.The study explored these interactions in different solvent phases, which is crucial for understanding intermolecular forces.
HOMO-LUMO Analysis To understand chemical activity and electronic properties.The energy gap was found to be the smallest in the gas phase, suggesting higher reactivity.
NBO Analysis To investigate bonding interlinkages and molecular stability.This analysis helps in understanding the charge transfer and delocalization within the molecule.
MEP Analysis To determine nucleophilic and electrophilic sites and visualize charge distribution.Identifies regions of the molecule that are likely to engage in electrostatic interactions.

These findings for a closely related bromo-substituted imidazo[1,2-a]pyridine derivative provide a strong foundation for understanding the expected electronic and bonding characteristics of this compound. The presence of the additional amino group at the 8-position in the target compound would likely introduce further hydrogen bonding capabilities and alter the electron density distribution, which could be a subject for future computational investigations.

Role As a Synthetic Intermediate and Chemical Building Block

Construction of Chemically Diverse Compound Libraries

The imidazo[1,2-a]pyridine (B132010) scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds. nih.govrsc.orgacs.org The generation of chemically diverse compound libraries based on this scaffold is a key strategy in drug discovery to explore vast chemical spaces and identify novel therapeutic agents. nih.gov Methodologies such as multicomponent reactions (MCRs) and automated flow synthesis have proven to be powerful tools for the rapid assembly of such libraries. nih.govmdpi.com

While direct examples showcasing the use of 7-Bromoimidazo[1,2-a]pyridin-8-amine in large-scale library synthesis are not extensively detailed in publicly available literature, its inherent reactivity makes it an ideal candidate for such endeavors. The presence of two distinct functional groups, the bromo substituent and the amino group, allows for sequential or orthogonal chemical modifications.

For instance, the amino group can readily participate in amide bond formation, urea (B33335) or thiourea (B124793) synthesis, and sulfonylation reactions. The bromine atom, on the other hand, is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity enables the introduction of a wide variety of substituents at two different positions of the core structure, leading to the generation of a vast number of structurally diverse analogs.

Table 1: Potential Reactions for Library Diversification of this compound

Reaction TypeReagent/CatalystPotential Functional Group Introduced
AcylationAcid chlorides, AnhydridesAmides
SulfonylationSulfonyl chloridesSulfonamides
Isocyanate AdditionIsocyanatesUreas
Suzuki CouplingBoronic acids, Pd catalystAryl, Heteroaryl groups
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl groups
Buchwald-Hartwig AminationAmines, Pd catalystSubstituted amino groups

This strategic combination of reactions allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, facilitating the identification of structure-activity relationships (SAR) crucial for drug development.

Scaffold for the Development of Complex Heterocyclic Systems

The this compound core serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the bromine and amino groups can be harnessed to construct additional rings onto the parent scaffold, leading to novel polycyclic architectures with potentially unique biological activities.

One common strategy involves the functionalization of the amino group, followed by an intramolecular cyclization reaction. For example, the amino group can be acylated with a reagent containing a second reactive site, which can then undergo a ring-closing reaction with a suitable position on the imidazo[1,2-a]pyridine core.

Furthermore, the bromine atom at the 7-position is a key feature for building complex systems. It can be readily converted to other functional groups or used directly in cyclization reactions. For instance, a palladium-catalyzed intramolecular C-H arylation could be envisioned, where a substituent introduced via the amino group at position 8 cyclizes onto the C-7 position, displacing the bromine and forming a new fused ring.

While specific examples detailing the transformation of this compound into complex fused systems are not readily found in the literature, the synthesis of related fused imidazo[1,2-a]pyridine derivatives through cascade C(sp2)–H functionalizations demonstrates the feasibility of such approaches. Current time information in Pasuruan, ID. The strategic placement of the bromo and amino groups in this compound provides a unique opportunity to explore novel intramolecular cyclization pathways for the creation of intricate heterocyclic frameworks.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthetic sequence. acs.org This approach is particularly valuable for rapidly generating analogs of a lead compound to fine-tune its pharmacological properties. The this compound scaffold is well-suited for LSF strategies.

The bromine atom at the C-7 position is a prime target for a variety of LSF reactions. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to introduce a diverse range of aryl, heteroaryl, or amino substituents at this position. This allows for the exploration of the steric and electronic requirements of this region of the molecule for biological activity.

The amino group at the C-8 position also offers a handle for late-stage modifications. For example, it can be acylated or sulfonylated with a variety of reagents to introduce different functional groups. A recent study highlighted the use of an 8-aminoimidazo[1,2-a]pyridine directing group for nickel-catalyzed β-C(sp2)–H arylation and alkylation, demonstrating the utility of this functional group in guiding C-H activation for LSF. acs.org

The ability to selectively modify either the C-7 or C-8 position, or both, provides a powerful platform for the late-stage diversification of complex molecules built upon the this compound core.

Engineering of Novel Molecular Architectures Based on the Imidazo[1,2-a]pyridine Core

The unique substitution pattern of this compound allows for the rational design and engineering of novel molecular architectures with specific three-dimensional shapes and functionalities. The ability to introduce a wide variety of substituents at defined positions on the scaffold enables chemists to create molecules with tailored properties.

For example, by introducing bulky groups at the C-7 position via Suzuki coupling, one can create sterically hindered environments around the imidazo[1,2-a]pyridine core. Conversely, the introduction of hydrogen-bond donors or acceptors at the C-8 position via modification of the amino group can be used to control intermolecular interactions and influence the solid-state packing of the molecules.

The development of novel kinase inhibitors often relies on the precise positioning of functional groups to interact with specific amino acid residues in the active site of the enzyme. The this compound scaffold provides a rigid core upon which various pharmacophoric groups can be appended with high precision. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine (B1287906) has been reported for its evaluation as a cyclin-dependent kinase-2 (CDK2) inhibitor, highlighting the potential of this substitution pattern in designing targeted therapies. nih.gov

The versatility of the chemical transformations that can be performed on this compound makes it a valuable tool for the construction of a wide range of novel molecular architectures, from potential therapeutic agents to materials with interesting photophysical properties.

Future Research Directions in the Synthetic and Mechanistic Chemistry of 7 Bromoimidazo 1,2 a Pyridin 8 Amine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 7-Bromoimidazo[1,2-a]pyridin-8-amine is expected to pivot towards greener and more efficient methodologies, moving away from traditional multi-step processes that often involve harsh conditions and generate significant waste. A major thrust will be the adoption of atom-economical strategies, such as multicomponent reactions (MCRs), which allow for the construction of complex molecules like the imidazo[1,2-a]pyridine (B132010) core in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé reaction, for example, is a prominent MCR for building the imidazo[1,2-a]pyridine scaffold and could be adapted for this specific target. mdpi.com

Future pathways will likely emphasize metal-free catalytic systems to avoid the cost and toxicity associated with heavy metals. acs.orgrsc.org Research into catalyst-free methods, potentially promoted by microwave irradiation or ultrasound in green solvents like water or ethanol, is a promising avenue. organic-chemistry.orgbio-conferences.org Such approaches not only align with the principles of green chemistry but also simplify product purification. rsc.org A novel, rapid, and efficient route to the parent imidazo[1,2-a]pyridine scaffold has been demonstrated using NaOH-promoted cycloisomerization in water at ambient temperatures, achieving quantitative yields on a gram scale in minutes. rsc.org Adapting this type of base-catalyzed rearrangement of a suitable propargyl-substituted aminopyridine precursor could represent a significant leap in sustainability.

The table below outlines a comparison of traditional versus potential sustainable synthetic approaches, highlighting key green chemistry metrics.

MetricTraditional Synthesis (e.g., Tschitschibabin)Future Sustainable Synthesis
Catalyst Often requires metal catalysts or is performed at high temperatures without a catalyst. bio-conferences.orgMetal-free, organocatalytic, or base-catalyzed systems. rsc.orgorganic-chemistry.org
Solvent Undesirable solvents like DMF, 1,4-dioxane. rsc.orgGreen solvents such as water, ethanol, or solvent-free conditions. rsc.orgorganic-chemistry.orgbio-conferences.org
Energy Input High temperatures, long reaction times. rsc.orgbio-conferences.orgAmbient temperature, microwave or ultrasound assistance to reduce time and energy. mdpi.comorganic-chemistry.org
Atom Economy Lower, due to multi-step nature and use of stoichiometric reagents.High, particularly through the use of multicomponent reactions. researchgate.net
Process Mass Intensity (PMI) High, reflecting significant solvent and reagent use relative to product.Significantly lower, aiming for an order of magnitude improvement. rsc.org

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

Given the pre-existing bromo and amino groups on the this compound scaffold, the development of novel catalytic systems for highly site-selective functionalization is a critical research frontier. The electronic nature of the imidazo[1,2-a]pyridine ring, which is susceptible to electrophilic substitution, particularly at the C3 position, presents both an opportunity and a challenge. researchgate.netrsc.org Future work will need to overcome the directing effects of the existing substituents to achieve controlled C-H functionalization at other positions (C2, C5, C6).

Transition-metal-free C-H functionalization, driven by photocatalysis or the use of oxidants like peroxides, represents a powerful strategy. researchgate.netmdpi.com Visible-light-induced reactions, for instance, can generate radical intermediates that enable a range of transformations, including alkylation, arylation, and trifluoromethylation, often under mild conditions. mdpi.comnih.gov The development of photocatalytic systems specifically tailored to the electronic properties of this compound could unlock novel reactivity and allow for the introduction of diverse functional groups with high regioselectivity. organic-chemistry.org

Furthermore, the exploration of chelation-assisted C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, could provide a solution for functionalizing positions that are otherwise difficult to access. While much of the existing research focuses on the C3 position, future efforts will likely target other sites to expand the accessible chemical space for this scaffold. researchgate.net

Catalytic SystemTarget Position(s)Potential FunctionalizationRationale / Research Direction
Photocatalysis (e.g., Rose Bengal, Eosin (B541160) Y) C3, C5Alkylation, Arylation, AminationExploits the electron-rich nature of the scaffold for radical reactions under mild, visible-light conditions. mdpi.comnih.gov
Transition Metal Catalysis (e.g., Pd, Cu, Rh) C2, C5, C6Cross-coupling (Suzuki, Heck), AminationC-H activation strategies, potentially using directing groups, to overcome the inherent reactivity at C3. rsc.orgrsc.org
Organocatalysis (e.g., Flavin/Iodine) C3Thiolation, Aerobic OxidationMetal-free approach for C-N and C-S bond formation, enhancing the green profile of derivatization. organic-chemistry.org
Electrocatalysis C3MethylthiolationProvides a reagent-free method for functionalization, with selectivity controlled by electrode potential. researchgate.net

Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new, more efficient transformations. Future research will increasingly rely on advanced, time-resolved analytical methods to probe the synthesis and functionalization of this compound in real time. The use of in situ spectroscopic techniques can provide invaluable data on reaction kinetics, identify transient intermediates, and clarify the role of catalysts. rsc.org

For instance, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates throughout a reaction. This is particularly useful for optimizing reaction conditions to maximize yield and minimize byproduct formation. Similarly, in situ nuclear magnetic resonance (NMR) spectroscopy can offer detailed structural information on short-lived species that would be impossible to isolate and characterize using traditional methods. Mass spectrometric techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be coupled with reaction systems to detect and identify intermediates, providing direct evidence for proposed mechanistic pathways, such as the allene-based cyclization in aqueous media. rsc.org

Spectroscopic TechniqueInformation GainedApplication to this compound Chemistry
In Situ FTIR/Raman Reaction kinetics, detection of functional group changes.Monitoring the rate of ring formation in MCRs or the progress of C-H functionalization.
In Situ NMR Structural elucidation of intermediates, determination of regioselectivity.Identifying transient pyridinium (B92312) salts or radical intermediates in photocatalytic cycles. acs.org
ESI-MS Detection of low-concentration intermediates and catalyst states.Proving the existence of proposed intermediates in base-catalyzed cyclizations or catalytic cycles. rsc.org
UV-Vis Spectroscopy Monitoring colored species (e.g., photocatalysts, reaction intermediates).Tracking the state of a photocatalyst or the formation of electron donor-acceptor (EDA) complexes. mdpi.com

Computational Design and Prediction of Novel Reactivity Modes for the Compound

Computational chemistry is set to become an indispensable tool in the study of this compound, moving beyond simple molecular docking to the proactive design of experiments and prediction of reactivity. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to map the electron density distribution across the molecule, predicting the most likely sites for electrophilic, nucleophilic, and radical attack. This predictive power can guide synthetic efforts, saving significant time and resources by focusing on the most promising reaction pathways.

Furthermore, computational modeling can be used to investigate the transition states of potential reactions, calculating activation energies to determine the feasibility of a proposed transformation and predict its outcome under various conditions. This is especially valuable for understanding and controlling the regioselectivity of C-H functionalization reactions. By simulating the interaction of the substrate with different catalysts, researchers can rationally design or select catalysts that favor a desired outcome. This synergy between in silico prediction and experimental validation will accelerate the discovery of novel reactivity modes for this compound.

Computational MethodPredictive ApplicationResearch Goal
Density Functional Theory (DFT) Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential maps.Predicting sites of electrophilic, nucleophilic, and radical attack to guide functionalization strategies.
Transition State Theory Modeling reaction pathways and calculating activation energies.Determining the kinetic feasibility and predicting the regioselectivity of novel transformations.
Molecular Dynamics (MD) Simulating solvent effects and conformational changes.Understanding the role of the reaction environment on selectivity and reaction rates.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme-substrate or catalyst-substrate interactions.Designing biocatalytic or organometallic catalytic systems for highly selective synthesis.

Integration of Flow Chemistry and Microreactor Technologies in Synthesis

The synthesis of this compound and its derivatives is an ideal candidate for the application of flow chemistry and microreactor technologies. researchgate.netrsc.org These systems offer numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. acs.orggoogle.comchimia.ch

The large surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling access to reaction conditions that are difficult or unsafe to achieve in batch reactors. rsc.orgchimia.ch This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. google.com For multistep syntheses, individual flow reactors can be "telescoped" together, allowing a sequence of reactions to be performed continuously without the need for isolating and purifying intermediates at each stage. researchgate.net This automated approach can significantly accelerate the synthesis of compound libraries for screening purposes. The integration of in-line purification and analysis further streamlines the process, paving the way for automated, on-demand synthesis of this important heterocyclic scaffold.

FeatureBatch SynthesisFlow/Microreactor SynthesisAdvantage for this compound
Heat Transfer Slow, inefficient; risk of thermal runaways.Fast, highly efficient. chimia.chImproved safety and selectivity in exothermic steps like bromination or nitration.
Mass Transfer Limited by stirring efficiency; concentration gradients.Rapid diffusion-based mixing. chimia.chHigher reaction rates and yields, especially in multiphasic reactions.
Scalability Difficult; requires re-optimization.Straightforward "numbering-up" or running for longer times. acs.orgSeamless transition from laboratory discovery to larger-scale production.
Safety Large volumes of hazardous materials.Small reactor volumes minimize risk. acs.orgSafer handling of potentially unstable intermediates or hazardous reagents.
Process Control Manual or semi-automated; less precise.Fully automated; precise control of residence time and temperature. researchgate.netEnhanced reproducibility and optimization capabilities.

Q & A

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., debromination). Process analytical technology (PAT) monitors intermediates via in-line FTIR, enabling real-time optimization (yield increase from 65% to 82%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.